Ertugliflozin 3-O-beta glucuronide

Description

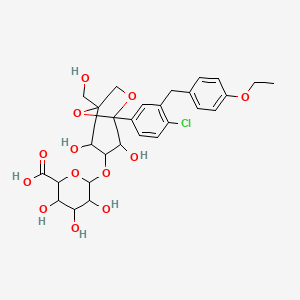

Ertugliflozin 3-O-β-glucuronide (M5c, PF-06481944) is a major circulating metabolite of ertugliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in diabetes management. It is formed via glucuronidation, primarily catalyzed by uridine diphosphate glucuronosyltransferase (UGT) isoforms UGT1A9 (major) and UGT2B7 (minor) . This metabolite is pharmacologically inactive and accounts for a significant portion of ertugliflozin’s metabolic clearance. Renal excretion plays a key role in its elimination, with approximately 40% of the administered dose recovered as glucuronide metabolites in urine .

Its pharmacokinetics are influenced by renal function, as impaired kidney function reduces glucuronide excretion, leading to increased systemic exposure .

Properties

Molecular Formula |

C28H33ClO13 |

|---|---|

Molecular Weight |

613.0 g/mol |

IUPAC Name |

6-[[5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,4-dihydroxy-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C28H33ClO13/c1-2-38-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)29)28-24(35)22(23(34)27(11-30,42-28)12-39-28)41-26-20(33)18(31)19(32)21(40-26)25(36)37/h3-8,10,18-24,26,30-35H,2,9,11-12H2,1H3,(H,36,37) |

InChI Key |

NCWJAFYOAQFTQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ertugliflozin 3-O-beta glucuronide is synthesized through the glucuronidation of ertugliflozin. This process is primarily mediated by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A9 and UGT2B7 . The reaction involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group at the 3-position of ertugliflozin.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of human liver microsomes (HLMs) or recombinant UGT enzymes to catalyze the glucuronidation reaction. The reaction conditions typically include a buffer solution, UDPGA as the glucuronic acid donor, and the presence of cofactors to enhance enzyme activity .

Chemical Reactions Analysis

Types of Reactions: Ertugliflozin 3-O-beta glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction does not involve oxidation, reduction, or substitution reactions commonly seen in other metabolic pathways .

Common Reagents and Conditions: The glucuronidation reaction requires UDPGA as the glucuronic acid donor and UGT enzymes as catalysts. The reaction is typically carried out in a buffer solution at physiological pH and temperature to mimic the conditions in the human liver .

Major Products: The major product of the glucuronidation reaction is this compound itself. This metabolite is pharmacologically inactive and is excreted in the urine .

Scientific Research Applications

Ertugliflozin is a medication used to treat type 2 diabetes mellitus (T2DM). It belongs to a class of drugs called sodium-glucose co-transporter-2 (SGLT2) inhibitors . Ertugliflozin is used as an adjunct to diet and exercise to improve glycemic control in adults with T2DM . It may be used alone or in combination with other antihyperglycemic agents .

Pharmacokinetics and Pharmacodynamics

Ertugliflozin inhibits renal glucose reabsorption, which leads to increased urinary glucose excretion and reductions in plasma glucose and hemoglobin A1c (HbA1c) levels .

Key pharmacokinetic properties of ertugliflozin include :

- Rapid oral absorption, with median time to maximum plasma concentrations (Tmax) occurring 1.0 hour post-dose under fasting conditions .

- Following single doses of 5 mg and 15 mg ertugliflozin under fasted conditions, the median Tmax was one hour .

- Absolute oral bioavailability of ertugliflozin following administration of a 15 mg dose was approximately 100%, with a reported range of 70% to 90% .

- Can be administered without regard to meals .

- No dose adjustments are needed for coadministration with commonly prescribed drugs, or in patients with renal impairment or mild-to-moderate hepatic impairment .

Clinical Efficacy

Clinical trials have demonstrated the efficacy and safety of ertugliflozin in patients with T2DM .

- Ertugliflozin, at doses of 5 mg and 15 mg once daily, has been shown to provide clinically meaningful reductions in HbA1c when administered as monotherapy or in conjunction with other antihyperglycemic agents .

- In a Phase II study, ertugliflozin at doses ranging from 1 to 25 mg once-daily decreased mean HbA1c from baseline to week 12, compared to placebo .

- Doses of more than 5 mg/day yielded an effect on HbA1c that was numerically similar to that obtained with sitagliptin 100 mg .

- At week 26, ertugliflozin 5 and 15 mg achieved a significantly greater reduction in FPG and 2-hour postprandial glucose, compared with placebo .

Adverse Reactions

Some adverse reactions have been observed in clinical trials with ertugliflozin :

Mechanism of Action

As a metabolite, ertugliflozin 3-O-beta glucuronide does not exert any pharmacological effects. The parent compound, ertugliflozin, inhibits SGLT2 in the proximal tubules of the kidneys, reducing glucose reabsorption and promoting glucose excretion through urine. The glucuronidation of ertugliflozin to form the 3-O-beta glucuronide metabolite is a detoxification process that facilitates the excretion of the drug .

Comparison with Similar Compounds

Pharmacokinetic and Metabolic Stability Comparisons

Table 1: Key Pharmacokinetic Parameters

*Parent drug half-life; †Di-methylated acyl glucuronide analog.

Table 2: Metabolic Stability and Reactivity

| Compound | Hydrolysis Rate (kd) | Protein Adduct Risk | Clinical Implications |

|---|---|---|---|

| Ertugliflozin 3-O-β-glucuronide | Low (stable) | None | Low toxicity risk |

| Acyl glucuronides | High (t1/2 = 16–23 h) | High | Potential hepatotoxicity |

| Quercetin glucuronide | Moderate | Low | Antioxidant efficacy retained |

Clinical Implications

- Drug Interactions : Ertugliflozin 3-O-β-glucuronide’s lack of inhibition/induction of CYP3A4 or OATP contrasts with acyl glucuronides (e.g., clopidogrel), which may inhibit hepatic transporters .

- Renal Impairment : Reduced renal clearance increases systemic exposure to ertugliflozin’s glucuronide, necessitating dose adjustments in CKD patients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.